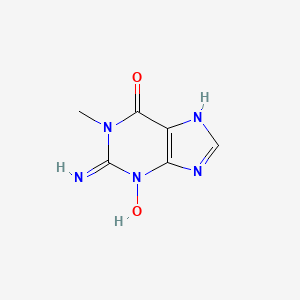

3-Hydroxy-1-methylguanine

描述

Structure

3D Structure

属性

CAS 编号 |

30345-23-4 |

|---|---|

分子式 |

C6H7N5O2 |

分子量 |

181.15 g/mol |

IUPAC 名称 |

3-hydroxy-2-imino-1-methyl-7H-purin-6-one |

InChI |

InChI=1S/C6H7N5O2/c1-10-5(12)3-4(9-2-8-3)11(13)6(10)7/h2,7,13H,1H3,(H,8,9) |

InChI 键 |

DQIIPZOYVYHCGT-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C2=C(N=CN2)N(C1=N)O |

规范 SMILES |

CN1C(=O)C2=C(N=CN2)N(C1=N)O |

其他CAS编号 |

63885-07-4 |

同义词 |

1-methylguanine-3-oxide |

产品来源 |

United States |

Formation and Metabolic Pathways of 3 Hydroxy 1 Methylguanine

Endogenous and Exogenous Formation Pathways

The formation of modified nucleobases like 3-Hydroxy-1-methylguanine can occur through both endogenous and exogenous pathways. Endogenous formation involves processes within the body, such as cellular metabolism and the generation of reactive oxygen species. nih.govmdpi.com Exogenous formation, on the other hand, results from exposure to external factors like environmental chemicals and radiation. nih.govmdpi.com

While specific quantitative data on the endogenous versus exogenous contribution to this compound levels is not extensively detailed in the available research, the general principles of DNA damage and modification suggest both routes are plausible. Endogenous processes can lead to the formation of various DNA adducts, including methylated and oxidized bases. oup.com For instance, S-adenosylmethionine (SAM), a key methyl donor in cells, can non-enzymatically methylate DNA, leading to products like 7-methylguanine (B141273) and 3-methyladenine. oup.com Similarly, reactive oxygen species generated during normal metabolism can oxidize DNA bases. mdpi.com

Exogenous agents, including industrial chemicals and components of tobacco smoke, are known to form DNA adducts. oup.com For example, ethylene (B1197577) oxide exposure leads to the formation of 7-(2-hydroxyethyl)-guanine. oup.com Although direct evidence linking specific exogenous compounds to the formation of this compound is limited in the provided search results, the general mechanism of action of many carcinogens and mutagens involves the chemical modification of DNA bases.

Metabolic Derivation from Precursor Compounds

The metabolic generation of this compound can occur from precursor molecules, notably through the chemical transformation of other modified purines.

Deamination of 1-Methylguanine (B1207432) 3-Oxide

Research has shown that 1-methylguanine 3-oxide, a known oncogenic compound, can undergo deamination to form 3-hydroxy-1-methylxanthine. nih.gov While this product is not identical to this compound, this pathway highlights the metabolic instability of the N-oxide group and the potential for deamination reactions to alter the structure of modified purines in vivo. nih.gov The deamination process involves the removal of an amino group, which in the context of purine (B94841) bases, can significantly alter their base-pairing properties and biological function. mdpi.com

Involvement of Purine N-Oxides

Purine N-oxides are a class of compounds that can be formed through the oxidation of purine bases. acs.org These N-oxides can be metabolically active and serve as precursors to other modified purines. acs.orgnih.gov The formation of this compound likely involves the N-oxidation of 1-methylguanine at the 3-position, creating 1-methylguanine 3-oxide, which can then exist in equilibrium with its tautomeric form, this compound. acs.orgnih.gov The oxidation of various alkylated guanines to their corresponding 3-oxides has been demonstrated experimentally. acs.org

Enzymatic and Non-Enzymatic Conversion Mechanisms

The conversion of precursor compounds to this compound can be mediated by both enzymatic and non-enzymatic processes.

Enzymatic pathways play a crucial role in the metabolism of modified nucleobases. For instance, various enzymes are involved in the methylation and demethylation of DNA bases. mdpi.comnih.gov While specific enzymes that directly synthesize this compound have not been explicitly identified in the provided results, the existence of enzymes that act on related compounds, such as tRNA methyltransferases that create N1-methylguanosine, suggests that enzymatic modification of 1-methylguanine is a plausible mechanism. nih.gov

Non-enzymatic conversions can also occur, driven by the chemical reactivity of the molecules involved. The oxidation of purines by reactive oxygen species is a well-documented non-enzymatic process that leads to a variety of modified bases. mdpi.com The tautomerization between 1-methylguanine 3-oxide and this compound is a non-enzymatic equilibrium. acs.orgnih.gov Furthermore, the chemical synthesis of related compounds often involves alkylation and oxidation reactions under specific laboratory conditions, which can mimic potential non-enzymatic pathways in a biological system. researchgate.netttu.ee

Molecular Interactions and Deoxyribonucleic Acid Adduct Formation

Covalent Modification of Deoxyribonucleic Acid

The formation of a covalent bond between a chemical compound and DNA is a critical initiating event in mutagenesis and carcinogenesis. Alkylating agents, a class of compounds to which methylated guanines belong, are known to react with nucleophilic sites within the DNA molecule. The N7 position of guanine (B1146940) is the most frequent site of alkylation, though other positions on guanine and other DNA bases can also be modified.

The specific mechanisms by which 3-Hydroxy-1-methylguanine might covalently modify DNA have not been detailed in published research. Studies on analogous compounds, such as 1-methylguanine (B1207432), indicate that the addition of a methyl group can occur at the N1 position, which is involved in Watson-Crick base pairing. The presence of a hydroxyl group at the 3-position could potentially influence the reactivity and site-specificity of DNA adduction, but this remains to be experimentally determined.

Impact on Deoxyribonucleic Acid Duplex Structure and Conformation

The introduction of a DNA adduct can significantly alter the local three-dimensional structure of the DNA double helix. These conformational changes can interfere with the normal processing of genetic information. For instance, the presence of a bulky adduct can cause distortions such as bending or unwinding of the DNA duplex.

Research on related compounds like O6-methylguanine has shown that methylation at the O6 position disrupts the normal hydrogen bonding with cytosine, leading to mispairing with thymine. This alteration can cause a localized destabilization of the DNA duplex. The specific impact of a this compound adduct on DNA duplex structure and conformation is an area that requires further investigation. The interplay between the methyl group at the N1 position and the hydroxyl group at the C3 position would likely introduce unique structural perturbations.

Interference with Deoxyribonucleic Acid Replication Fidelity

The fidelity of DNA replication is crucial for maintaining the integrity of the genome. When a DNA polymerase encounters a damaged or modified base, the accuracy of nucleotide incorporation can be compromised, leading to mutations. The mutagenic potential of a DNA adduct is determined by its ability to be bypassed by DNA polymerases and the identity of the nucleotide that is inserted opposite the lesion.

Studies on 1-methylguanine have shown that it can be a mutagenic lesion, causing G-to-T and G-to-A transversions and transitions. This is because the methyl group at the N1 position interferes with the normal Watson-Crick hydrogen bonding. It is plausible that this compound would also interfere with replication fidelity, potentially in a manner influenced by the 3-hydroxyl group. However, specific data on the types of mutations induced by this compound and the efficiency and fidelity of its bypass by various DNA polymerases are not currently available.

| Lesion | DNA Polymerase | Observed Mutations |

| 1-methylguanine | In vivo (E. coli) | G to T, G to A, G to C |

This table represents data for a related compound and is for illustrative purposes only. Specific data for this compound is not available.

Disruption of Transcriptional Processes

In addition to affecting DNA replication, DNA adducts can also interfere with the process of transcription, where the genetic information in DNA is copied into RNA. An adduct can act as a roadblock to RNA polymerase, leading to truncated transcripts and altered gene expression. Alternatively, the polymerase may bypass the lesion, potentially incorporating an incorrect nucleotide into the RNA, a phenomenon known as transcriptional mutagenesis.

Research on O6-methylguanine has demonstrated that it can lead to transcriptional mutagenesis by causing RNA polymerase to misincorporate uridine opposite the lesion. This can result in the production of altered proteins. The effect of this compound on transcriptional processes is an important area for future research to fully understand its biological consequences.

Insufficient Information to Generate Article on the Genotoxicity and Mutagenicity of this compound

A thorough review of available scientific literature reveals a significant lack of specific data on the genotoxicity and mutagenicity of the chemical compound this compound. While research exists on related compounds, such as 1-methylguanine and various alkylated guanine derivatives, this information does not directly address the mechanisms of DNA damage and mutation induction for this compound itself.

Current research provides some context regarding a precursor, 1-methylguanine 3-oxide, which is known to be oncogenic. Studies indicate that its cancer-causing properties are linked to its deamination to 3-hydroxy-1-methylxanthine nih.gov. While 3-hydroxy-1-methylxanthine is structurally similar to this compound, and this link is noted, specific experimental data on the genotoxic and mutagenic profile of this compound is not available in the public domain.

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline focusing solely on this compound. The specific subsections requested, including the induction of DNA lesions, mechanisms of base-pair substitutions and replication bypass, and a mechanistic perspective on its oncogenic properties, require dedicated research that does not appear to have been published. To maintain scientific accuracy and adhere to the strict focus on this compound, no information from related compounds can be extrapolated to fill these knowledge gaps.

Therefore, this article cannot be generated as requested due to the absence of direct scientific evidence.

Cellular Responses to 3 Hydroxy 1 Methylguanine Deoxyribonucleic Acid Adducts

Specificity and Efficiency of Deoxyribonucleic Acid Repair Mechanisms

The repair of 3-Hydroxy-1-methylguanine is likely to be challenging for the cell due to its specific chemical structure. The primary repair pathways that contend with alkylated guanine (B1146940) adducts are direct reversal repair and base excision repair.

Direct reversal repair is a highly efficient and error-free mechanism that removes the alkyl group from the damaged base, restoring its original structure. The AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases are responsible for the repair of N1-methyladenine (1-meA) and N3-methylcytosine (3-meC) through oxidative demethylation. While AlkB proteins can also repair N1-methylguanine (1-meG), their efficiency for this substrate is significantly lower than for 1-meA and 3-meC. nih.gov In fact, some in vitro studies have shown no detectable activity of E. coli AlkB on 1-meG. pnas.org The presence of a larger and more complex substituent at the N1 position, such as the 3-hydroxy-1-methyl group, is expected to further hinder the catalytic activity of AlkB enzymes, making direct reversal an inefficient, if not entirely absent, repair pathway for this particular adduct.

| Substrate | Relative Repair Efficiency |

|---|---|

| 1-methyladenine (B1486985) (1-meA) | High |

| 3-methylcytosine (3-meC) | High |

| 1-methylguanine (B1207432) (1-meG) | Low to undetectable |

| This compound | Presumed to be very low to absent |

Given the likely inefficiency of direct reversal, the Base Excision Repair (BER) pathway is the most probable mechanism for the removal of this compound from DNA. BER is the primary defense against small, non-helix-distorting base lesions resulting from alkylation, oxidation, and deamination. nih.gov

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond. This action creates an apurinic/apyrimidinic (AP) site. Following base removal, an AP endonuclease cleaves the phosphodiester backbone 5' to the AP site. DNA polymerase then fills the gap with the correct nucleotide, and the final nick is sealed by a DNA ligase. youtube.com

While the specific DNA glycosylase that recognizes this compound has not been definitively identified, the Alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), is a candidate due to its broad substrate specificity for various alkylated purines.

| Enzyme | Function |

|---|---|

| DNA Glycosylase (e.g., AAG/MPG) | Recognizes and removes the damaged base. |

| AP Endonuclease (e.g., APE1) | Cleaves the DNA backbone at the AP site. |

| DNA Polymerase (e.g., Pol β) | Inserts the correct nucleotide. |

| DNA Ligase (e.g., Ligase III) | Seals the remaining nick in the DNA strand. |

Consequences of Unrepaired Lesions on Cellular Processes

If this compound adducts are not efficiently repaired, they can have profound and deleterious effects on cellular processes. N1-alkylation of guanine disrupts the Watson-Crick hydrogen bonding face of the base, which can interfere with both DNA replication and transcription.

Studies on the related lesion, 1-methylguanine, have shown that it can block DNA replication and is mutagenic. nih.gov The presence of an unrepaired this compound adduct in the DNA template can cause the DNA polymerase to stall, potentially leading to the collapse of the replication fork and the formation of double-strand breaks. Alternatively, a translesion synthesis (TLS) polymerase may be recruited to bypass the lesion. While this allows for the completion of replication, TLS polymerases are often error-prone and may insert an incorrect base opposite the damaged guanine, leading to mutations. The persistence of such adducts can, therefore, be a significant source of genomic instability, contributing to mutagenesis and, potentially, to the development of cancer. nih.gov

Advanced Methodologies for Research on 3 Hydroxy 1 Methylguanine

Analytical Detection and Quantification in Biological Samples

Accurate detection and quantification of 3-Hydroxy-1-methylguanine in complex biological matrices like DNA and urine are crucial for understanding its formation, repair, and pathological consequences. The low abundance of such DNA adducts requires analytical methods with high sensitivity and selectivity. nih.govdovepress.com

High-Performance Liquid Chromatography with Electrochemical Detection

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a well-established and sensitive method for the analysis of DNA adducts that are amenable to oxidation or reduction. nih.gov For the analysis of modified guanine (B1146940) bases, the sample, typically hydrolyzed DNA or urine, is first subjected to chromatographic separation on a reversed-phase HPLC column. The eluent then passes through an electrochemical detector containing a glassy carbon electrode. nih.gov A specific potential is applied to the electrode, and when an electroactive compound like a modified guanine adduct elutes from the column, it is oxidized, generating an electrical current that is measured. nih.gov

This technique offers excellent sensitivity, with detection limits often in the femtomole range, making it suitable for quantifying low levels of DNA damage. nih.gov The selectivity of HPLC-ED can be tuned by adjusting the applied potential to minimize interference from normal deoxynucleosides and other endogenous compounds. nih.gov For instance, a method developed for a malondialdehyde-guanine adduct utilized an applied potential of 700 mV versus a Ag/AgCl reference electrode, which provided good sensitivity while minimizing interference from normal bases. nih.gov

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/formic acid gradient | nih.gov |

| Detector | Electrochemical with glassy carbon electrode | nih.gov |

| Applied Potential | 700 - 1350 mV vs. Ag/AgCl | nih.gov |

| Detection Limit | 100-200 fmol | nih.gov |

Mass Spectrometry-Based Profiling (e.g., LC-MS/MS, HRMS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of DNA adducts due to its exceptional sensitivity, selectivity, and structural elucidation capabilities. nih.govdovepress.comsemanticscholar.org This technique couples the separation power of liquid chromatography with the mass-resolving power of tandem mass spectrometry.

In a typical LC-MS/MS workflow for this compound analysis, DNA is first enzymatically or chemically hydrolyzed to its constituent nucleosides or bases. The hydrolysate is then injected into an LC system, where the modified guanine is separated from other components. The eluent is then introduced into the mass spectrometer. Through electrospray ionization (ESI), the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺.

The first stage of mass analysis (MS1) selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of the protonated this compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification. dovepress.com The use of stable isotope-labeled internal standards is essential for accurate quantification. researchgate.net High-resolution mass spectrometry (HRMS) can also be employed to provide highly accurate mass measurements, further confirming the elemental composition and identity of the adduct. frontiersin.org

| Parameter | Typical Value/Condition | Source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | dovepress.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | dovepress.com |

| Precursor Ion (m/z) | Specific to this compound | N/A |

| Product Ions (m/z) | Specific to this compound | N/A |

| Linear Range | 0.5–20 ng/mL (for O6-methylguanine) | nih.govdovepress.com |

| Limit of Quantification | 0.05 nM (for 8-nitroG) | N/A |

Chromatographic and Spectrometric Characterization Techniques

The definitive identification and characterization of this compound, especially when synthesized or isolated for the first time, rely on a combination of chromatographic and spectrometric techniques. nih.gov High-performance liquid chromatography (HPLC) is used to purify the compound and assess its purity. mdpi.com The retention time of the compound under specific chromatographic conditions serves as a key identifying characteristic.

Mass spectrometry (MS) provides crucial information about the molecular weight and structure of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. whiterose.ac.uk Tandem mass spectrometry (MS/MS) reveals the fragmentation pattern of the molecule, which can be used to deduce its structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

In Vitro and In Vivo Model Systems for Lesion Study

In Vitro Studies: In vitro systems provide a controlled environment to study the biochemical properties of the lesion. A common approach involves the use of cultured cells, such as the human hepatoma cell line Hep G2, which can be exposed to agents that may lead to the formation of this compound. frontiersin.org DNA is then extracted from these cells and analyzed for the presence of the adduct. frontiersin.org Another in vitro approach is to study the effects of the lesion on DNA replication using cell extracts. scitepress.org

In Vivo Studies: Animal models, typically rodents, are essential for understanding the effects of this compound in a whole organism. These studies can provide insights into the formation and repair of the lesion in different tissues, as well as its role in the development of diseases such as cancer. After exposure to a potential DNA damaging agent, DNA can be isolated from various organs of the animal and analyzed for the presence of this compound.

Site-Specific Incorporation and Mutagenesis Assays

To precisely determine the mutagenic potential of this compound, it is necessary to study the lesion at a specific site within a DNA sequence. This is achieved through the site-specific incorporation of the modified nucleotide into an oligonucleotide, which is then used in mutagenesis assays. nih.gov

The most common method for synthesizing oligonucleotides containing modified bases is phosphoramidite (B1245037) chemistry. mdpi.comwikipedia.orgbiosyn.comumich.edu This involves the chemical synthesis of a phosphoramidite building block of this compound, which can then be used in an automated DNA synthesizer to create an oligonucleotide with the lesion at a predetermined position. mdpi.comnasa.govacs.org A post-synthetic modification strategy can also be employed, where a precursor lesion is incorporated into the oligonucleotide and then chemically converted to the final this compound adduct. nih.gov

Once the site-specifically modified oligonucleotide is synthesized, it can be incorporated into a vector, such as a plasmid or a viral genome. nih.govnih.gov This vector is then introduced into a host cell, typically bacteria or mammalian cells. nih.gov As the vector replicates within the host, the cellular machinery will encounter the DNA lesion. The outcome of this encounter, whether it be accurate repair, translesion synthesis leading to a mutation, or a block in replication, can be assessed. nih.gov The progeny vectors are then isolated, and the DNA sequence at the site of the original lesion is analyzed to determine the frequency and type of mutations that have occurred. nih.govbiorxiv.orgbiorxiv.org This type of assay provides direct evidence of the mutagenic consequences of the this compound lesion. acs.org

| Assay Component | Description | Source |

| Modified Oligonucleotide Synthesis | Phosphoramidite chemistry is used to incorporate the modified nucleoside. | mdpi.comwikipedia.orgbiosyn.comumich.edunih.govacs.org |

| Vector | Plasmids or viral genomes are used to carry the modified oligonucleotide into cells. | nih.govnih.gov |

| Host Cells | Bacterial (e.g., E. coli) or mammalian cells are used for replication of the vector. | nih.gov |

| Mutation Analysis | DNA sequencing of progeny vectors to identify changes at the lesion site. | nih.gov |

Biological and Pathological Implications of 3 Hydroxy 1 Methylguanine

Role in Genetic Instability and Mutagenesis7.2. Contribution to Carcinogenesis at the Molecular Level7.3. Interplay with Other Deoxyribonucleic Acid Damage Pathways

Further research would be required to determine if this compound is a known DNA adduct, its mechanisms of formation, and its biological consequences. Without such foundational information, any discussion of its pathological implications would be speculative and would not meet the required standards of scientific accuracy.

Future Directions in 3 Hydroxy 1 Methylguanine Research

Elucidation of Comprehensive Formation Pathways in Mammalian Systems

A primary objective for future research is to determine how 3-Hydroxy-1-methylguanine is formed within the body. The formation of this DNA adduct could arise from both endogenous metabolic processes and exposure to exogenous agents. Understanding these pathways is the first step in assessing its potential biological impact.

Future investigations should focus on two main possibilities:

Oxidative Metabolism of 1-methylguanine (B1207432): 1-methylguanine (1-meG) is a known DNA lesion that can form from exposure to certain alkylating agents. It is plausible that this compound arises as a secondary lesion from the metabolic processing of 1-meG already present in DNA. The cytochrome P450 family of enzymes is well-known for its role in the oxidative activation of procarcinogens and the metabolism of xenobiotics. nih.govaacrjournals.orgnih.gov Research should be directed toward in vitro and in vivo studies to determine if P450 enzymes, or other oxidoreductases, can hydroxylate the 1-meG adduct to form this compound. nih.govaacrjournals.org

Reaction with Endogenous Metabolites: The lesion could also form from the direct reaction of endogenous reactive metabolites with guanine (B1146940) in DNA. This would involve a complex interplay of methylation and oxidation events. For instance, oxidative stress generates reactive oxygen species (ROS) that can damage DNA. nih.gov It is possible that guanine is first methylated at the N1 position by an endogenous methyl donor, followed by site-specific oxidation by ROS. Conversely, a hydroxylated guanine precursor might be subsequently methylated. Establishing the precise sequence of these events and identifying the specific reactive molecules involved is a critical, albeit challenging, future task.

| Research Approach | Objective | Key Techniques | Potential Outcome |

|---|---|---|---|

| In Vitro Metabolic Studies | To determine if cytochrome P450 enzymes can convert 1-methylguanine to this compound. | Incubation of 1-meG-containing oligonucleotides with human liver microsomes; HPLC and Mass Spectrometry analysis. | Identification of specific P450 isozymes responsible for the hydroxylation. |

| Cell Culture Models | To investigate the formation of the adduct in a cellular context following exposure to alkylating agents and/or oxidative stressors. | Treatment of mammalian cell lines (e.g., HepG2) with known methylating agents, followed by DNA extraction and adduct analysis via UPLC-MS/MS. | Confirmation of endogenous formation and correlation with specific cellular stress conditions. |

| Animal Models | To detect and quantify the adduct in various tissues of animals exposed to relevant carcinogens. | Dosage of rodents with agents like 1,2-dimethylhydrazine, followed by tissue-specific DNA adduct analysis. | Understanding of in vivo formation, distribution, and potential accumulation of the adduct. |

Identification and Characterization of Specific Endogenous Repair Enzymes

The persistence of any DNA lesion is determined by the cell's capacity to repair it. Identifying the enzymes that recognize and remove this compound is essential for understanding its mutagenic potential and cytotoxicity.

Research in this area should build upon the knowledge of repair pathways for structurally similar adducts. The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases is a primary candidate for investigation. wikipedia.org These enzymes, including the human homologues ALKBH2 and ALKBH3, are known to repair alkylated bases such as 1-methyladenine (B1486985) and 1-methylguanine through an oxidative demethylation mechanism. researchgate.netnih.gov This process involves the hydroxylation of the aberrant methyl group. researchgate.net Given that AlkB enzymes already interact with 1-methylguanine and mediate hydroxylation reactions, it is a strong hypothesis that they could also recognize and process this compound. rsc.orgnih.gov

Future studies must systematically screen known DNA repair glycosylases and dioxygenases for activity on substrates containing a site-specific this compound lesion. nih.gov Should existing enzymes show no activity, research efforts would need to focus on identifying novel repair proteins that can process this unique combined lesion.

| Strategy | Description | Expected Insights |

|---|---|---|

| In Vitro Repair Assays | Synthesize DNA oligonucleotides containing a single this compound adduct and incubate them with purified human DNA repair enzymes (e.g., ALKBH2, ALKBH3, OGG1, TDG). | Determination of which, if any, known enzymes can excise or reverse the lesion. |

| Cell Extract-Based Assays | Incubate the adduct-containing oligonucleotides with nuclear extracts from human cells to identify repair activity. This can be followed by biochemical fractionation to isolate the protein(s) responsible. | Discovery of novel repair activities or pathways specific to this adduct. |

| Genetic Knockdown/Knockout Studies | Use CRISPR-Cas9 or siRNA to deplete candidate repair enzymes in cell lines, expose the cells to agents that may form the adduct, and measure its persistence. | Confirmation of the in vivo role of specific enzymes in repairing the lesion. |

Detailed Structural Biology of Adduct-Macromolecule Interactions

The biological consequences of a DNA adduct are fundamentally linked to the structural distortion it imparts on the DNA double helix and how that altered structure is recognized by cellular machinery like DNA polymerases and repair proteins. A critical future direction is the detailed structural characterization of this compound within a DNA duplex.

High-resolution structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be indispensable. nih.govmdpi.com These techniques can reveal crucial information at the atomic level, including:

The preferred conformation of the adducted nucleobase.

The extent of helical distortion and its impact on Watson-Crick base pairing with the opposing base.

The specific interactions (e.g., hydrogen bonds, steric clashes) between the adduct and the active sites of DNA polymerases or repair enzymes.

Understanding these structural details will provide a mechanistic basis for the adduct's mutagenic signature (i.e., the types of mutations it causes during replication) and its recognition by the repair machinery. acs.org

Development of Novel Research Tools and Biosensors

Progress in understanding the biological relevance of this compound is contingent upon the development of sensitive and specific tools for its detection and quantification in complex biological samples.

Future research must focus on two key areas:

High-Sensitivity Analytical Methods: The development of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is a priority. dovepress.com This technique offers the high specificity and sensitivity required to accurately quantify extremely low levels of DNA adducts in tissue and cell samples. nih.gov Stable isotope-labeled internal standards for this compound will need to be synthesized to ensure precise quantification.

Antibody-Based and Biosensor Tools: For broader applications, including immunohistochemistry and high-throughput screening, the generation of adduct-specific monoclonal antibodies is essential. nih.govresearchgate.net These antibodies can be used in enzyme-linked immunosorbent assays (ELISA) and for visualizing the distribution of the adduct within tissues and individual cells. sigmaaldrich.com Furthermore, the development of novel biosensors, potentially leveraging nanomaterials or CRISPR-Cas-based platforms, could offer rapid, amplification-free detection of the adduct in genomic DNA. researchgate.netrsc.orgnih.govmdpi.com

The creation of these tools will be foundational for all other areas of research, enabling the study of adduct formation, repair kinetics, and its potential role as a biomarker of exposure or disease.

常见问题

Basic: What analytical techniques are recommended for detecting 3-Hydroxy-1-methylguanine in biological matrices?

Answer:

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting this compound in complex biological samples. Use reversed-phase C18 columns with mobile phases optimized for polar compounds (e.g., 0.1% formic acid in water/acetonitrile). For quantification, employ isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validation should include sensitivity (LOD/LOQ), linearity (R² > 0.99), and recovery rates (≥80%) across physiological pH ranges .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Follow OSHA HCS guidelines: use nitrile gloves (tested for chemical permeation resistance), sealed goggles, and lab coats. Work under fume hoods to avoid inhalation of aerosols. Store in dry, inert conditions (argon atmosphere if hygroscopic). Emergency protocols include immediate skin decontamination with soap/water and eye rinsing with saline for ≥15 minutes. Document all exposures and consult toxicity databases for acute oral LD50 data (if available) .

Advanced: How can researchers resolve contradictory findings in this compound’s metabolic pathways across studies?

Answer:

Contradictions often arise from interspecies variability (e.g., human vs. rodent CYP450 isoforms) or methodological differences (e.g., in vitro vs. in vivo models). Address this by:

- Conducting meta-analyses to identify confounding variables (e.g., dose ranges, assay conditions).

- Replicating studies using standardized protocols (e.g., identical cell lines, incubation times).

- Applying isotope tracing to track metabolite flux and validate pathway hypotheses .

Advanced: What experimental design factors critically influence the stability of this compound in aqueous solutions?

Answer:

Key factors include:

- pH : Degradation accelerates under alkaline conditions (pH > 8.0); buffer solutions (e.g., phosphate, pH 6.5–7.5) enhance stability.

- Temperature : Store at −80°C for long-term preservation; avoid freeze-thaw cycles.

- Light exposure : Use amber vials to prevent photodegradation.

- Oxidative agents : Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous matrices. Validate stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) .

Basic: What in vitro models are suitable for studying this compound’s bioactivity?

Answer:

Primary human hepatocytes are optimal for metabolic studies, while immortalized cell lines (e.g., HepG2) suffice for preliminary cytotoxicity screening. Use 3D spheroid cultures to mimic tissue-level pharmacokinetics. For receptor-binding assays, employ surface plasmon resonance (SPR) with immobilized target proteins (e.g., DNA methyltransferases). Include negative controls (e.g., scrambled analogs) to confirm specificity .

Advanced: How can researchers optimize the synthesis of this compound for high purity and yield?

Answer:

Apply Design of Experiments (DoE) to optimize reaction parameters:

- Catalyst screening : Test palladium vs. copper ligands for cross-coupling efficiency.

- Solvent selection : Use DMF or THF for polar intermediates; monitor by TLC/HPLC.

- Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water). Characterize purity via NMR (¹H/¹³C) and elemental analysis (target: ≥98% purity) .

Advanced: What computational strategies validate this compound’s molecular interactions in silico?

Answer:

Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to targets like DNA repair enzymes. Validate with:

- QM/MM calculations : Refine binding poses at the electronic structure level.

- Pharmacophore modeling : Identify critical functional groups (e.g., hydroxyl, methyl groups) for activity. Cross-validate predictions with experimental SPR or ITC data .

Basic: How should researchers document the synthesis and characterization of this compound for reproducibility?

Answer:

Follow Beilstein Journal guidelines:

- Synthesis : Report stoichiometry, reaction time/temperature, and catalyst loading.

- Characterization : Provide NMR shifts (δ ppm), HRMS data (m/z), and IR peaks (cm⁻¹).

- Purity : Include HPLC chromatograms (retention time, peak area) and elemental analysis.

- Deposition : Submit raw spectral data to repositories (e.g., Zenodo) as supplementary information .

Advanced: What strategies mitigate batch-to-batch variability in this compound production?

Answer:

Implement Quality by Design (QbD) :

- Define Critical Quality Attributes (CQAs) : Purity, particle size, solubility.

- Control Critical Process Parameters (CPPs) : Reaction temperature, mixing speed.

- Use PAT tools (e.g., in-line FTIR) for real-time monitoring.

- Perform statistical process control (SPC) to identify outliers .

Advanced: How can interdisciplinary approaches resolve gaps in this compound’s mechanism of action?

Answer:

Integrate multi-omics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。